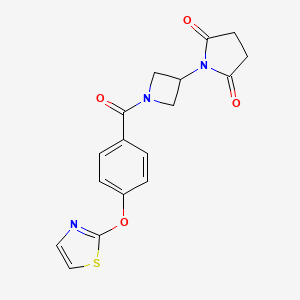
1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazole ring, on the other hand, has many reactive positions where various reactions may take place due to its aromatic properties .Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” are not detailed in the available resources, compounds with similar structures have been studied. For example, pyrrolidine derivatives have been synthesized through various reactions, including ring construction and functionalization .科学的研究の応用
Coordination Chemistry and Biological Activity
Compounds containing heteroatoms like thiazole are pivotal in coordination chemistry, showcasing significant versatility in binding with metals and exhibiting a range of biological activities. For instance, the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been thoroughly reviewed, emphasizing their potential in synthesizing complex compounds with notable spectroscopic, magnetic, and electrochemical properties, alongside biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The incorporation of thiazole and pyrimidine rings into π-extended conjugated systems has shown to significantly enhance the creation of novel optoelectronic materials. These compounds exhibit remarkable electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Drug Discovery and Biological Profiles
Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, have been recognized for their versatility in drug discovery. Their structure enables efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and offering increased three-dimensional coverage. This unique structural aspect facilitates the design of bioactive molecules with target selectivity across various human diseases, highlighting the significance of these compounds in medicinal chemistry (Li Petri et al., 2021).
Chemical Synthesis and Transformation
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively reviewed, showcasing methods for creating these derivatives and their chemical and biological properties. These compounds exhibit a wide range of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive effects, underscoring their potential in various scientific applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
特性
IUPAC Name |
1-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14-5-6-15(22)20(14)12-9-19(10-12)16(23)11-1-3-13(4-2-11)24-17-18-7-8-25-17/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCNIQYIDKGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

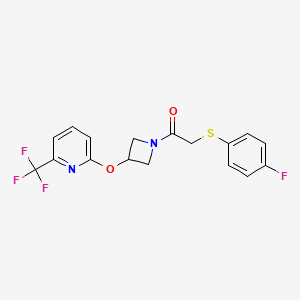
![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

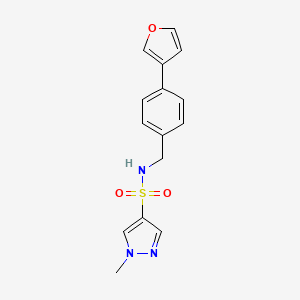
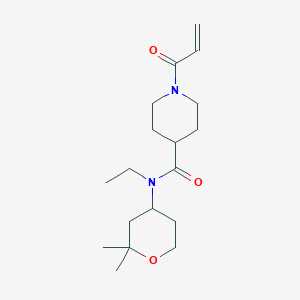

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)
![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)


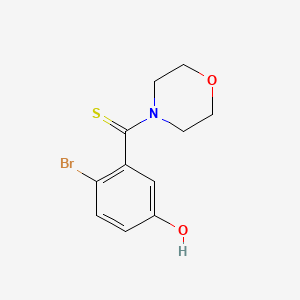
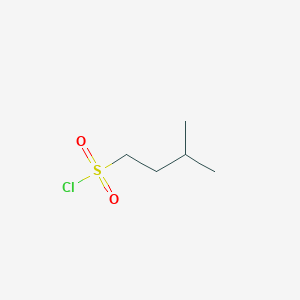
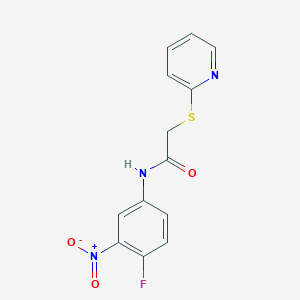
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)